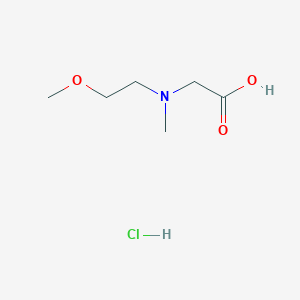

N-(2-methoxyethyl)-N-methylglycine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds has been reported. For example, “Poly(N,N-bis(2-methoxyethyl)acrylamide)” was synthesized by reversible addition fragmentation transfer (RAFT) polymerization . Another related compound, “N,N-Diethyl-N-methyl-N-(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide”, was also synthesized, but the specific method was not mentioned .Applications De Recherche Scientifique

Macroheterocycles Synthesis

N-(2-methoxyethyl)-N-methylglycine hydrochloride has been used in the synthesis of macroheterocycles. In a study by Luk’yanenko et al. (1981), the compound was involved in creating macrocyclic tetraamides through a series of reactions, demonstrating its utility in complex organic synthesis processes (Luk’yanenko, Bogat-skii, & Popkov, 1981).

Buffer for Metallothionein Isoform Separation

In analytical chemistry, this compound, specifically its derivative Tricine, has been employed as a running buffer for separating metallothionein isoforms using capillary zone electrophoresis. Virtanen and Bordin (1999) explored the effects of tricine concentration, buffer pH, and temperature on the separation process (Virtanen & Bordin, 1999).

Amidoalkylation of Mercaptans

The compound plays a role in the amidoalkylation of mercaptans. Zoller and Ben-Ishai (1975) described synthesizing α-alkyl mercaptohippuric acid and N-benzyloxycarbonyl-α-methylthioglycine through amido-alkylation of mercaptans with derivatives of α-hydroxyhippuric acid and α-hydroxy-N-benzyloxycarbonylglycine (Zoller & Ben-Ishai, 1975).

Solute-Solvent Effects in Acidic Dissociation

Research by Bates, Roy, and Robinson (1974) highlighted the compound's role in studying solute-solvent effects during the acidic dissociation of ampholytes like tricine in methanol-water solvent. This research provided insights into the behavior of such compounds in different solvent systems (Bates, Roy, & Robinson, 1974).

Synthesis of Labelled Compounds

In a study by Hicks (1984), this compound was used in the synthesis of [14C]-labelled tolrestat, an aldose reductase inhibitor. This demonstrates its utility in the synthesis of radioactively labelled compounds for biochemical research (Hicks, 1984).

Herbicide Transport Research

The compound, particularly its glyphosate derivative, has been studied in the context of herbicide transport through field lysimeters. Research by Malone et al. (2004) investigated the leaching of glyphosate and other herbicides, providing valuable insights into agricultural chemistry and environmental science (Malone, Shipitalo, Wauchope, & Sumner, 2004).

Electrophoresis Buffer in Agarose Gels

This compound, particularly Tricine, is used as a buffer in immunoelectrophoresis and zone electrophoresis in agarose gels, as described by Monthony, Wallace, and Allen (1978). This application is crucial in biochemistry for the analysis of proteins and other biomolecules (Monthony, Wallace, & Allen, 1978).

Propriétés

IUPAC Name |

2-[2-methoxyethyl(methyl)amino]acetic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-7(3-4-10-2)5-6(8)9;/h3-5H2,1-2H3,(H,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHMRALNKKPKAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)CC(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{3'-acetyl-5-chloro-1-[2-(2-methylphenoxy)ethyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2536129.png)

![3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2536134.png)

![2-N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]furan-2,5-dicarboxamide](/img/structure/B2536136.png)

![7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2536137.png)

![{6-Chloro-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2536138.png)

![2-(2,4-dioxo-7-phenyl-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-pentylacetamide](/img/structure/B2536139.png)

![5-chloro-6-hydroxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2536141.png)

![2-((3-benzyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2536150.png)